molecular formula C21H29NO3 B12287075 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one

Cat. No.: B12287075
M. Wt: 343.5 g/mol
InChI Key: NYIOEDUOZUIYCF-UHFFFAOYSA-N
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Description

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is an organic compound with the molecular formula C21H29NO3 This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Allyloctanoyl Group: The allyloctanoyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride. The reaction is typically performed in the presence of a base such as triethylamine or pyridine.

    Benzylation: The final step involves the introduction of the benzyl group through a benzylation reaction. This can be achieved using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: It may be used in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Allyloctanoyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyl group.

    3-(2-Allyloctanoyl)-4-ethyloxazolidin-2-one: Similar structure but with an ethyl group instead of a benzyl group.

    3-(2-Allyloctanoyl)-4-propyloxazolidin-2-one: Similar structure but with a propyl group instead of a benzyl group.

Uniqueness

3-(2-Allyloctanoyl)-4-benzyloxazolidin-2-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can provide additional steric and electronic effects, making the compound distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

4-benzyl-3-(2-prop-2-enyloctanoyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3

InChI Key

NYIOEDUOZUIYCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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